molecular formula C8H7ClF2 B1380412 1-(Chloromethyl)-3-(difluoromethyl)benzene CAS No. 1169873-26-0

1-(Chloromethyl)-3-(difluoromethyl)benzene

Cat. No. B1380412
M. Wt: 176.59 g/mol
InChI Key: CVDJZDNOENRSTE-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis process for 1-(Chloromethyl)-3-(difluoromethyl)benzene is not specified in the search results, there are related processes that might be of interest. For instance, aryl and alkyl thiocyanates can be converted into (benzenesulfonyl)difluoromethyl thioethers via the direct nucleophilic substitution of ((difluoromethyl)sulfonyl)benzene under transition metal free conditions .

Scientific Research Applications

  • Synthesis and Optimization : A study by Pan, Wang, & Xiao (2017) demonstrated a microwave-assisted synthesis protocol for 1,4-bis(difluoromethyl)benzene, showcasing an efficient method for producing such compounds with increased yield and reduced reaction time.

  • Iodination of Benzene Derivatives : Research by Stavber, Kralj, & Zupan (2002) focused on the iodination of benzene derivatives using elements like 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). This study contributed to the understanding of selective and effective iodination in organic chemistry.

  • Chloromethylation Studies : Olah, Beal, & Olah (1976) explored the chloromethylation of benzene and alkylbenzenes with various agents, including bis(chloromethy1) ether and 1,4-bis(chloromethoxy)butane. Their work, as presented in their study, provided valuable insights into the mechanisms and preparative aspects of chloromethylations.

  • Ionic Liquid-Benzene Mixtures : Deetlefs et al. (2005) investigated the structure of liquid mixtures of 1,3-dimethylimidazolium hexafluorophosphate with benzene, revealing significant alterations in ionic liquid structure due to the presence of benzene. Their findings, detailed in the journal article, contribute to the understanding of these complex mixtures in physical chemistry.

  • Optimization of 1,3-Bis(Isocyanatomethyl)Benzene Synthesis : Jianxun et al. (2018) focused on the optimization of 1,3-Bis(isocyanatomethyl)benzene synthesis, offering insights into an environmentally friendly synthesis route. The study, available in their publication, is significant for the production of high-performance isocyanates.

  • Trifluoromethylation of Arenes and Heteroarenes : Mejía & Togni (2012) demonstrated the use of methyltrioxorhenium as a catalyst for the trifluoromethylation of aromatic and heteroaromatic compounds. Their work, as outlined in their research, contributes to the field of organometallic chemistry and catalysis.

properties

IUPAC Name

1-(chloromethyl)-3-(difluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDJZDNOENRSTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloromethyl)-3-(difluoromethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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